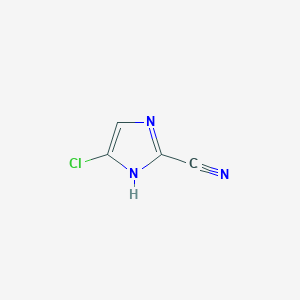

5-chloro-1H-imidazole-2-carbonitrile

Overview

Description

5-Chloro-1H-imidazole-2-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring substituted with a chlorine atom at position 5 and a cyano group at position 2. The imidazole core is aromatic, with delocalized π-electrons, while the electron-withdrawing substituents (Cl and CN) influence its reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods ensures the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-imidazole-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nickel catalysts, arylhalides, and various dehydrating agents . Reaction conditions are typically mild, which helps preserve the integrity of sensitive functional groups.

Major Products

The major products formed from reactions involving this compound include disubstituted imidazoles and other heterocyclic compounds .

Scientific Research Applications

The search results provide information regarding the preparation, properties, and applications of imidazole derivatives, including compounds related to 5-chloro-1H-imidazole-2-carbonitrile. However, specific information solely focusing on the applications of "this compound" is limited.

Synthesis and Preparation

- 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile: This compound can be prepared from the product of (4-methylphenyl)-1H-imidazole-2-carbonitrile. The process involves mixing the product with N,N-dimethylacetamide and acetonitrile, followed by the addition of sulfuryl chloride while maintaining the temperature below 25°C . After the addition is complete, the mixture is stirred, neutralized with sodium hydroxide, and the crude product is filtered, washed, re-slurried in toluene, filtered, and dried .

Related Compounds and Their Applications

- Cyazofamid precursor: 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile is an intermediate in the preparation of the fungicide cyazofamid .

- 4-chloro-5-p-tolylimidazole-2-carbonitrile: Information on pesticide properties, environmental fate, eco-toxicity, and human health issues is available for this compound .

- CCIM (4-chloro-5-p-tolylimidazole-2-carboxamide): This compound and DMSA (Dimethysulfamic Acid) exhibited low acute oral toxicity in rats .

- Imidazole derivatives as antibacterial agents: Imidazole derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria such as Caulobacter crescentus . They have also shown the ability to inhibit the growth of H. pylori strains, including metronidazole-resistant strains .

- Imidazole derivatives as anticancer agents: Imidazole-containing compounds have been tested in clinical trials for various disease conditions . Some compounds have shown activity against breast cancer, lung cancer, and other cancer cell lines . Imidazole derivatives can also inhibit topoisomerase IIR catalytic, focal adhesion kinase (FAK), c-MYC G-quadruplex DNA stabilization, and aurora kinase .

- Imidazole derivatives as antitumor agents: A p-methoxy-benzyl-substituted diimidazole Pt (II) complex demonstrated high antitumor activities against HT-29 human colon adenocarcinoma, DLD-1 colorectal adenocarcinoma, and the KB-V1/Vbl cervix cancer cell line .

Table of Imidazole Derivatives and Their Applications

Case Studies

- Preparation of (4-methylphenyl)-1H-imidazole-2-carbonitrile: 250 g of 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime (0.95 mole), 625 ml N,N-dimethylacetamide and 125 ml acetonitrile were mixed in a 5 liter flask and heated to 80° C. Sodium bisulfite (255 g, 2.4 moles) was charged in portions. The mixture was heated slowly to 105° C. and held for 4 hours. The mixture was cooled to room temperature and 1500 ml water was added to precipitate the product. The solid was filtered off and washed, cleaned and dried to obtain 140 g of (4-methylphenyl)-1H-imidazole-2-carbonitrile, purity 95.3% .

- Preparation of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile: 110 g of the product from Example 1 was mixed in a 500 ml flask with 55 ml N,N-dimethylacetamide and 55 ml acetonitrile. 86 g of sulfuryl chloride was added dropwise, maintaining the temperature below 25° C. After the addition was complete the mixture was stirred for a further hour at 20° C. The reaction mass was neutralized with 10% sodium hydroxide, and stirred for a further hour. The crude product was filtered off, washed with water, re-slurried in toluene, filtered, and dried in a vacuum oven to obtain 104 g of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile .

Mechanism of Action

The mechanism of action of 5-chloro-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The following table summarizes key structural differences and electronic effects between 5-chloro-1H-imidazole-2-carbonitrile and related imidazole derivatives:

Key Observations :

- Electron-withdrawing vs. donating groups: The chlorine and cyano groups in the target compound enhance electrophilicity compared to methyl or amino-substituted analogs, making it more reactive in cross-coupling or substitution reactions .

- Steric effects : Bulkier substituents, such as phenyl in 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde, hinder reactivity at adjacent positions but improve stability .

- Acidity : The 1H-imidazole derivatives (unsubstituted at N1) are more acidic than N-methylated analogs (e.g., 2-chloro-1-methyl-1H-imidazole-5-carbonitrile) due to reduced resonance stabilization .

Stability and Physicochemical Properties

- Thermal stability: Electron-withdrawing groups like chlorine and cyano increase thermal stability compared to methyl-substituted analogs, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

- Solubility: The target compound is likely less soluble in polar solvents than 5-amino-1H-imidazole-4-carbonitrile due to reduced hydrogen-bonding capacity.

Biological Activity

5-Chloro-1H-imidazole-2-carbonitrile is an organic compound characterized by its five-membered imidazole ring, which contains two nitrogen atoms and three carbon atoms. Its molecular formula is with a molecular weight of approximately 217.65 g/mol. The compound's structure includes a cyano group at the second position of the imidazole ring and a chlorine atom at the fifth position, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Overview of Biological Activities

Research indicates that derivatives of imidazole, including this compound, exhibit a range of biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer properties. While the specific biological activity of this compound is still being explored, preliminary studies suggest significant therapeutic potential.

Key Biological Activities:

- Antimicrobial Properties: The compound has been investigated for its effectiveness against various bacterial strains.

- Antifungal Activity: It shows promise in inhibiting fungal growth.

- Anticancer Potential: Certain studies have indicated that imidazole derivatives can exhibit cytotoxic effects on cancer cells.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. This interaction may include:

- Enzyme Inhibition: The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby blocking substrate access.

- Receptor Binding: It may also act as a ligand for various receptors involved in cellular signaling pathways.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. For example:

- Bacillus subtilis: Minimum Inhibitory Concentration (MIC) values were found to be around 75 µg/mL.

- Escherichia coli: MIC values were reported at <125 µg/mL for certain derivatives .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Anticancer Studies

In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown promising results in reducing cell viability in various cancer types through mechanisms involving cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

5-chloro-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCNZHNSOMXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291798 | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-15-2 | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120118-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.